molecular formula C22H22N2O B3504189 N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide

Katalognummer: B3504189
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: HDOMFHNRKJUJGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in cytokine signaling and immune function. CP-690,550 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

Wirkmechanismus

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide inhibits JAK enzymes, which are involved in cytokine signaling pathways. Cytokines are small proteins that play a key role in immune system function. By inhibiting JAK enzymes, this compound blocks the downstream effects of cytokine signaling, including the production of inflammatory mediators. This leads to a reduction in inflammation and immune system activation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to reduce the activation of immune cells such as T cells and B cells. In clinical trials, this compound has been shown to reduce disease activity in patients with rheumatoid arthritis and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been extensively studied in preclinical models, which provides a strong basis for further research. However, this compound has some limitations. It is not selective for a particular JAK enzyme and can inhibit multiple JAKs. This can lead to off-target effects and potential toxicity. Additionally, this compound has a short half-life in humans, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide. One direction is to develop more selective JAK inhibitors that target specific JAK enzymes. This could reduce off-target effects and improve the safety profile of these drugs. Another direction is to investigate the potential of this compound in other autoimmune diseases, such as psoriasis and lupus. Additionally, research could focus on understanding the long-term effects of JAK inhibition on the immune system and the potential for immunosuppression. Finally, research could explore the potential of this compound in combination with other drugs for the treatment of autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, this compound was shown to reduce joint inflammation and destruction. In a mouse model of multiple sclerosis, this compound was shown to reduce the severity of disease symptoms. These preclinical studies have provided the basis for clinical trials in humans.

Eigenschaften

IUPAC Name

N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-3-15-8-10-16(11-9-15)21-14(2)20(22(25)23-17-12-13-17)18-6-4-5-7-19(18)24-21/h4-11,17H,3,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOMFHNRKJUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 3
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 5
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 6
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.